molecular formula C17H23N3O2S B1499776 tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate CAS No. 1002355-72-7

tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate

Cat. No.: B1499776
CAS No.: 1002355-72-7
M. Wt: 333.5 g/mol
InChI Key: YEODCDAGTFRJIO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate (CAS 1002355-72-7) is a chemical compound with the molecular formula C17H23N3O2S and a molecular weight of 333.45 g/mol . It is a piperidine derivative functionalized with a benzo[d]isothiazol-3-ylamino group and protected by a tert-butoxycarbonyl (Boc) group. This Boc protection makes the compound a valuable building block in synthetic and medicinal chemistry, particularly in the development of novel pharmaceutical agents, as the protecting group can be easily removed under mild acidic conditions. The structural motif of piperidine is prevalent in compounds with biological activity, and the benzisothiazole moiety is a privileged structure in drug discovery. As such, this chemical serves as a key intermediate for researchers in constructing more complex molecules for high-throughput screening and the discovery of new therapeutic candidates. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(1,2-benzothiazol-3-ylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)18-15-13-6-4-5-7-14(13)23-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEODCDAGTFRJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669732
Record name tert-Butyl 4-[(1,2-benzothiazol-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002355-72-7
Record name tert-Butyl 4-[(1,2-benzothiazol-3-yl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

  • tert-Butyl piperidine-1-carboxylate: The Boc-protected piperidine serves as the core scaffold.
  • Benzo[d]isothiazole derivative: Typically, the 3-position amino-substituted benzo[d]isothiazole or its reactive precursor.
  • Coupling agents: Depending on the method, reagents such as di-tert-butyl dicarbonate (for Boc protection), bases (e.g., triethylamine, DIPEA), and catalysts may be used.
  • Solvents: Common solvents include methanol, tetrahydrofuran (THF), dimethylformamide (DMF), and ethyl acetate.

Representative Synthetic Procedure

A representative synthesis, adapted from related benzo-fused heterocycle piperidine carbamate syntheses, proceeds as follows:

  • Boc Protection of Piperidine:
    Piperidine is reacted with di-tert-butyl dicarbonate in methanol at room temperature for approximately 3 hours to yield tert-butyl piperidine-1-carboxylate with yields around 90%.

  • Coupling with Benzo[d]isothiazole:
    The Boc-protected piperidine is then reacted with a benzo[d]isothiazol-3-yl amine derivative under conditions promoting nucleophilic substitution or amination. This step may require a base such as triethylamine or DIPEA and heating (e.g., 60 °C for 18 hours) to drive the reaction to completion.

  • Purification:
    The reaction mixture is concentrated and purified by silica gel chromatography to isolate the target compound in high purity.

Reaction Optimization Insights

From studies involving related compounds, base and solvent choice critically affect yields:

Base Yield (%)
MTBD 38
Et3N 15
DIPEA 18
DBU Trace
TMG 47
Cs2CO3 Trace
K3PO4 18
BTMG 15
DBACO 15

Table 1: Base effect on reaction yield in related piperidine coupling reactions

Solvent Yield (%)
THF 72
DMF 54
DME Data not fully specified

Table 2: Solvent effect on reaction yield in related piperidine coupling reactions

These data suggest that using THF as solvent with bases like TMG or MTBD can enhance yields, which may be applicable to the preparation of tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate.

Research Findings and Characterization

  • NMR and Mass Spectrometry:
    Characterization typically involves ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming the structure and purity of the compound. Chemical shifts and multiplicities correspond to the piperidine ring protons, tert-butyl group, and aromatic protons of the benzo[d]isothiazole moiety.

  • Reaction Conditions:
    The coupling reactions are often carried out under inert atmosphere (nitrogen) using Schlenk techniques to avoid moisture and oxygen interference, with reaction times ranging from 15 hours to overnight at moderate temperatures (20–60 °C).

  • Yield and Purity:
    Yields reported for similar compounds with Boc-protected piperidine and benzo-fused heterocycles are typically high, around 90%, with purity confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes Yield (%)
Boc Protection of Piperidine Piperidine + di-tert-butyl dicarbonate in MeOH, RT, 3 h Protects amine for selective reactions ~90
Coupling with Benzo[d]isothiazole Boc-piperidine + benzo[d]isothiazol-3-yl amine, base (TMG/MTBD), THF, 60 °C, 15–18 h Nucleophilic substitution/amination 38–72 (optimized)
Purification Silica gel chromatography Isolates pure product -
Characterization NMR, HRMS, TLC Confirms structure and purity -

Concluding Remarks

The preparation of this compound is achieved through a well-established synthetic route involving Boc protection of the piperidine nitrogen followed by coupling with a benzo[d]isothiazole derivative. Optimization of reaction conditions, particularly the choice of base and solvent, significantly influences the yield and purity of the final product. The synthesis is supported by robust analytical characterization techniques ensuring the compound's structural integrity and suitability for further research applications.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a key protective moiety for amines. Under acidic conditions, the Boc group undergoes cleavage to yield a free amine. For this compound:

  • Reaction Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

  • Product : 4-(Benzo[d]isothiazol-3-ylamino)piperidine, with regeneration of the primary amine on the piperidine ring.

This deprotection is reversible under basic conditions, making it valuable for sequential synthetic modifications.

Nucleophilic Substitution Reactions

The piperidine nitrogen and the amino group attached to the benzo[d]isothiazole moiety exhibit nucleophilic reactivity:

  • Piperidine Nitrogen : After Boc deprotection, the free amine participates in alkylation or acylation reactions. For example, reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives.

  • Amino Group : The secondary amine linking the piperidine and benzo[d]isothiazole groups reacts with electrophiles such as acyl chlorides or sulfonyl chlorides to form amides or sulfonamides .

Electrophilic Substitution on the Benzo[d]Isothiazole Ring

The benzo[d]isothiazole moiety undergoes electrophilic aromatic substitution (EAS) at positions activated by the electron-donating amino group:

  • Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the para position relative to the amino substituent.

  • Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives, enhancing solubility for downstream applications.

Alkylation and Acylation at the Piperidine Amino Group

The free amine generated after Boc deprotection serves as a site for further functionalization:

Reaction Type Reagents Product Application
AlkylationMethyl iodide, K₂CO₃N-Methyl-4-(benzo[d]isothiazol-3-ylamino)piperidineEnhances lipophilicity for CNS-targeting drugs
AcylationAcetyl chloride, DMAPN-Acetyl derivativeImproves metabolic stability

Oxidation and Reduction Reactions

  • Oxidation : The sulfur atom in the benzo[d]isothiazole ring can be oxidized to a sulfone using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA). This modifies electronic properties and binding affinity.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazole ring to a dihydroisothiazole, altering conformational flexibility.

Scientific Research Applications

Tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

Key analogs and their properties are compared below:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate (1002355-72-7) C₁₇H₂₃N₃O₂S 333.45 Direct amine linkage between piperidine and benzisothiazole
tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate (1417794-56-9) C₁₈H₂₅N₃O₂S 347.48 Methylene (-CH₂-) spacer between amine and benzisothiazole
tert-Butyl 4-(4-Amino-5-carbamoylisoxazol-3-yl)piperidine-1-carboxylate (N/A) C₁₄H₂₁N₅O₄ 331.35 Isoxazole ring with carbamoyl and amino substituents

Key Observations :

  • The isoxazole derivative (C₁₄H₂₁N₅O₄) replaces the benzisothiazole with a polar isoxazole-carbamoyl group, reducing molecular weight and altering electronic properties .
  • The hydrochloride salt of the parent compound (this compound hydrochloride) improves aqueous solubility, critical for in vivo studies .
Commercial and Research Status
  • Parent Compound : Marketed by suppliers like 960 Chemical Network, indicating industrial relevance .
  • Hydrochloride Salt : Discontinued by CymitQuimica, reflecting challenges in formulation or scalability .
  • Isoxazole Analog: Published in peer-reviewed journals, emphasizing its role in immunology research .

Biological Activity

Introduction

Tert-butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate is a synthetic compound characterized by its unique structural features, including a piperidine ring and a benzo[d]isothiazole moiety. This combination has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N3O2SC_{17}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 333.45 g/mol. The compound features a tert-butyl group, a piperidine ring, and an amino group linked to the benzo[d]isothiazole, which enhances its chemical reactivity and biological activity .

Structural Comparison

Compound NameStructureUnique Features
Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylateStructureDifferent oxazole substitution pattern
Tert-butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylateStructureContains isothiazole instead of oxazole
Tert-butyl N-[1-(3-bromophenyl)sulfonylpiperidin-4-yl]carbamateStructureSulfonamide group present

Inhibition of Enzymes and Receptors

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Its pharmacological profile suggests potential applications in treating cancer and inflammatory diseases. The benzo[d]isothiazole moiety is particularly noted for its bioactive properties, contributing to the overall efficacy of the compound .

Case Studies

  • NLRP3 Inflammasome Inhibition : A study investigated the ability of related compounds to inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells. The results demonstrated that certain derivatives could concentration-dependently inhibit IL-1β release, highlighting the potential of such compounds in modulating inflammatory responses .
  • Anticancer Activity : Another study explored various derivatives of piperidine-based compounds for their anticancer properties. The findings suggested that modifications to the benzo[d]isothiazole moiety significantly influenced the biological activity against cancer cell lines .

The mechanism by which this compound exerts its effects involves interaction with specific protein targets within cellular pathways. Computational modeling has been employed to predict binding interactions with NLRP3 and other relevant proteins, providing insights into its pharmacodynamics .

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies often focus on:

  • Binding affinity to target proteins
  • Influence on cellular signaling pathways
  • Modulation of inflammatory responses

Q & A

What are the optimal synthetic routes for tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate, and how can reaction conditions be optimized for high purity?

Basic Research Question
The synthesis typically involves coupling benzo[d]isothiazol-3-amine with a tert-butyl piperidine carboxylate precursor. A multi-step approach is recommended:

  • Step 1 : Prepare the tert-butyl piperidine-1-carboxylate backbone via Boc protection of piperidine under anhydrous conditions (e.g., using di-tert-butyl dicarbonate) .
  • Step 2 : Introduce the benzo[d]isothiazol-3-ylamino group via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the amine. Catalytic systems like Pd(OAc)₂/Xantphos may enhance yield .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥95% purity .

How can NMR and mass spectrometry resolve structural ambiguities in derivatives of this compound?

Advanced Research Question
Structural elucidation often requires complementary techniques:

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for protons, ~80 ppm for carbons) and the benzo[d]isothiazole aromatic protons (δ 7.2–8.5 ppm). The piperidine NH may appear as a broad singlet (δ 3.5–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₂₃N₃O₂S, exact mass 333.45 g/mol) and detect isotopic patterns for sulfur (³²S/³⁴S) .
  • Contradictions : If unexpected peaks arise (e.g., residual solvents or byproducts), compare with synthetic intermediates and optimize quenching steps during synthesis .

What pharmacological targets are hypothesized for this compound, and how can binding assays validate these hypotheses?

Advanced Research Question
The benzo[d]isothiazole moiety suggests potential interactions with CNS targets (e.g., serotonin or dopamine receptors) or enzymes like kinases.

  • Target Screening : Use computational docking (AutoDock Vina) with protein databases (PDB IDs: 6CM4 for 5-HT₃ receptors; 3POZ for kinases) .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (Kd) with recombinant proteins .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
    • Contradictions : If in vitro activity conflicts with computational predictions, assess stereochemical purity (e.g., chiral HPLC) .

How does the tert-butyl group influence the compound’s stability and bioavailability in preclinical studies?

Basic Research Question
The tert-butyl group enhances metabolic stability but may reduce solubility:

  • Stability : Evaluate via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by HPLC for hydrolysis of the Boc group .
  • Bioavailability : Perform logP measurements (shake-flask method) to predict membrane permeability. A logP >3 suggests limited aqueous solubility, necessitating formulation with cyclodextrins or liposomal carriers .

What strategies mitigate spectral interference from the benzo[d]isothiazole ring in fluorescence-based assays?

Advanced Research Question
The benzo[d]isothiazole ring exhibits intrinsic fluorescence (λex ~340 nm, λem ~450 nm), which can interfere with reporter dyes:

  • Quenching Agents : Add 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce autofluorescence .
  • Alternative Detection : Switch to luminescence-based assays (e.g., luciferase) or use LC-MS/MS for quantification .

How can X-ray crystallography confirm the spatial arrangement of the piperidine-benzoisothiazole scaffold?

Advanced Research Question
Single-crystal X-ray diffraction is definitive for structural confirmation:

  • Crystallization : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .
  • Key Parameters : Analyze bond angles (e.g., C-N-C in piperidine) and torsion angles between the piperidine and benzoisothiazole rings. Compare with DFT-optimized geometries .

What are the implications of replacing the tert-butyl group with alternative protecting groups in SAR studies?

Advanced Research Question
Structure-activity relationship (SAR) studies require systematic modifications:

  • Alternatives : Test Boc (tert-butoxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), or Cbz (benzyloxycarbonyl) groups.
  • Impact : Use IC₅₀ assays to compare potency. For example, Boc may enhance cell permeability vs. Fmoc, which offers UV-sensitive deprotection .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate

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